molecular formula C21H27N3O5S B2735542 N1-(furan-2-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898445-72-2

N1-(furan-2-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No. B2735542
CAS RN: 898445-72-2
M. Wt: 433.52
InChI Key: VNYWJOPUQIFDMT-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, also known as FTO inhibitor, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective inhibitor of fat mass and obesity-associated protein (FTO), which is an enzyme involved in the regulation of energy homeostasis and metabolism.

Scientific Research Applications

Catalytic Activities in Organic Synthesis

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a compound structurally related to N1-(furan-2-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, has been demonstrated to enhance the catalytic activity in Cu-catalyzed coupling reactions. These reactions are crucial for the synthesis of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines, offering a pathway to pharmaceutically important building blocks at low catalyst loadings and temperatures (Bhunia, Kumar, & Ma, 2017).

Decarboxylative Claisen Rearrangement Reactions

Compounds such as furan-2-ylmethyl tosylacetates have been used in decarboxylative Claisen rearrangement reactions. These reactions yield heteroaromatic products crucial for further chemical synthesis, demonstrating the compound's utility in creating complex molecular structures (Craig, King, Kley, & Mountford, 2005).

Corrosion Inhibition

Research has also explored the adsorption and inhibitive properties of related heterocyclic furan Schiff bases for corrosion protection of metals in acidic environments. These studies highlight the potential of furan-derivatives in developing new, effective corrosion inhibitors for industrial applications (Issaadi, Douadi, & Chafaa, 2014).

Green Chemistry and Material Science

Furthermore, derivatives of furan, like N1-(2-aminoethyl)-N2-(2-(2-(furan-2-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl) ethane-1,2-diamine, have been synthesized from biomass platform molecules. These compounds demonstrate significant potential in green chemistry, particularly as corrosion inhibitors, showing over 90% inhibition efficiency at minimal concentrations. This approach aligns with the vision of sustainable and environmentally friendly chemical processes (Chen et al., 2021).

properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-16-7-9-19(10-8-16)30(27,28)24-13-3-2-5-17(24)11-12-22-20(25)21(26)23-15-18-6-4-14-29-18/h4,6-10,14,17H,2-3,5,11-13,15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYWJOPUQIFDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(furan-2-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

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